

Tyrphostin AG 528: A Technical Guide for Researchers

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| Compound Name: | Tyrphostin AG 528 | |
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Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[3] Dysregulation of PTK activity is a common feature in many types of cancer, making them a key target for therapeutic intervention. **Tyrphostin AG 528** specifically functions as a competitive inhibitor at the ATP-binding site of certain receptor tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[4][5][6] Its activity as an anticancer agent stems from this inhibitory function.[1][7]

Chemical and Physical Properties

| Property | Value |
|-------------------|---|
| Synonyms | Tyrphostin B66, AG 528 |
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 133550-49-9 |
| Appearance | Light yellow to yellow solid powder |
| Solubility | DMSO: up to 61 mg/mL; DMF: 25 mg/mL; Ethanol: 1-5 mg/mL; Water: <1 mg/mL |

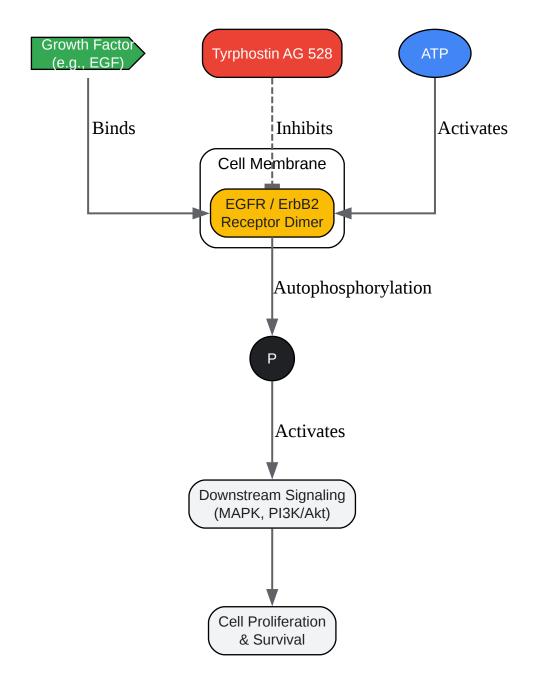


Sources:[4][6][8]

Mechanism of Action

Tyrphostin AG 528 exerts its biological effects by inhibiting the autophosphorylation of key receptor tyrosine kinases. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[4][5] Upon ligand binding, these receptors dimerize and phosphorylate tyrosine residues on their intracellular domains. This autophosphorylation creates docking sites for downstream signaling proteins, initiating cascades like the MAPK and PI3K/Akt pathways that ultimately drive cell proliferation and survival.[9] Tyrphostin AG 528, by competing with ATP, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.[10] In addition to its primary targets, AG 528 has also been shown to inhibit pantothenate kinase 3 (PanK3).[8]





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Caption: Inhibition of EGFR/ErbB2 Signaling by Tyrphostin AG 528.

Quantitative Inhibitory Activity

The inhibitory potency of **Tyrphostin AG 528** has been quantified against several kinases and in cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.



| Target/Assay | IC50 Value | Reference(s) |
|--|------------|--------------|
| ErbB2/HER2 (autophosphorylation) | 2.1 μΜ | [1][4][6] |
| Pantothenate Kinase 3 (PanK3) | 3.0 μΜ | [8] |
| EGFR (autophosphorylation) | 4.9 μΜ | [1][4][6] |
| HER14 Cell Proliferation (EGF-dependent) | 25 μΜ | [8] |

Note: Some sources report slightly different IC50 values for EGFR and HER2. For example, one source indicates IC50 values of 12 μ M for EGFR and 4.9 μ M for HER2.[8]

Experimental Protocols

Detailed experimental protocols for **Tyrphostin AG 528** are often specific to the study. However, generalized methodologies for assessing its activity are provided below.

In Vitro Kinase Assay (General Protocol)

This assay determines the direct inhibitory effect of **Tyrphostin AG 528** on the enzymatic activity of a purified kinase.

Objective: To calculate the IC₅₀ value of **Tyrphostin AG 528** against a target kinase (e.g., EGFR, ErbB2).

Materials:

- Recombinant human kinase (e.g., EGFR, ErbB2)
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
- ATP (often radiolabeled [y-32P]ATP or used in a luminescence/fluorescence-based system)



- Tyrphostin AG 528 stock solution (in DMSO)
- 96-well microplates
- Reaction stop solution (e.g., EDTA)
- Detection reagents (e.g., scintillation fluid, luminescence/fluorescence reader)

Procedure:

- Compound Preparation: Perform serial dilutions of the Tyrphostin AG 528 stock solution in the kinase assay buffer to create a range of concentrations. Include a DMSO-only control.
- Reaction Setup: In each well of the microplate, add the kinase, the specific substrate, and the diluted Tyrphostin AG 528 or control.
- Initiation: Start the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30–60 minutes) to allow for substrate phosphorylation.
- Termination: Stop the reaction by adding the stop solution.
- Detection: Measure the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo[™] assays, or fluorescence for Z'-LYTE[™] assays).
- Data Analysis: Plot the measured kinase activity against the logarithm of the Tyrphostin AG
 528 concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[10]

Cell Proliferation Assay (General Protocol)

This assay measures the effect of **Tyrphostin AG 528** on the growth of cancer cell lines.

Objective: To determine the IC₅₀ for the inhibition of cell proliferation.

Materials:

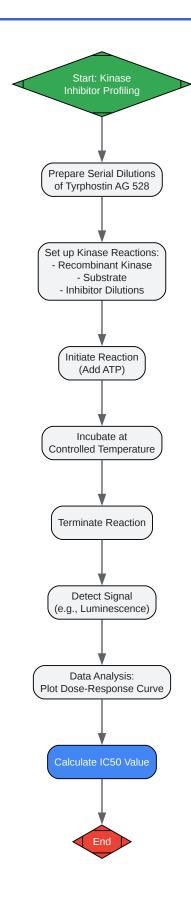


- Cancer cell line (e.g., HER14, A431)
- Complete cell culture medium
- Tyrphostin AG 528 stock solution (in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., Alamar Blue, MTT, CellTiter-Glo®)
- Plate reader (absorbance or luminescence)

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of Tyrphostin AG 528 in the cell culture medium.
 Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor or a DMSO control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Detection: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.[11]
- Data Analysis: Normalize the data to the control wells. Plot the percentage of cell viability
 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve
 to determine the IC₅₀.[11]





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Caption: Experimental Workflow for In Vitro Kinase Inhibitor Profiling.



Conclusion

Tyrphostin AG 528 is a well-characterized protein tyrosine kinase inhibitor with demonstrated activity against EGFR and ErbB2. Its defined mechanism of action and quantifiable inhibitory effects make it a valuable tool for cancer research and for studying the roles of these critical signaling pathways in cell biology. The methodologies outlined provide a foundation for researchers to investigate its efficacy and specificity in various experimental contexts.

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